molecular formula C26H28ClN5O6 B1237798 Domperidone Maleate CAS No. 99497-03-7

Domperidone Maleate

Cat. No.: B1237798
CAS No.: 99497-03-7
M. Wt: 542 g/mol
InChI Key: OAUUYDZHCOULIO-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Domperidone Maleate

This compound is a crystalline salt derived from domperidone, a benzimidazole derivative. It is widely recognized for its peripheral dopamine D2-receptor antagonism, which underpins its antiemetic and gastroprokinetic effects. The maleate salt formation optimizes its solubility and stability, making it suitable for oral and rectal administration.

Chemical Classification and Nomenclature

This compound belongs to the class of benzimidazolone derivatives and is classified as a dopamine D2/D3 receptor antagonist . Its systematic IUPAC name is (Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one. The molecular formula is C26H28ClN5O6 , with a molecular weight of 541.98 g/mol .

Key Structural Features:
  • Domperidone base : A benzimidazolone core with a piperidine side chain.
  • Maleate counterion : A dicarboxylic acid providing ionic stability.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C26H28ClN5O6
Molecular Weight (g/mol) 541.98
CAS Registry Number 83898-65-1
Topological Polar Surface Area 143 Ų

Historical Development and Discovery

Domperidone was synthesized in 1974 by Janssen Pharmaceutica during research on antipsychotic agents. Scientists sought dopamine antagonists that minimized central nervous system penetration to avoid extrapyramidal side effects. Domperidone's peripheral selectivity was identified using apomorphine-induced emesis models in dogs. The maleate salt was later developed to improve solubility, with its first clinical use recorded in 1979 .

Milestones:
  • 1978 : U.S. patent filed for domperidone.
  • 1982 : Marketed as Motilium in Europe for gastrointestinal disorders.
  • 2014 : Regulatory restrictions imposed to limit dosage due to cardiac risks.

Structural Significance of Maleate Salt Formation

The maleate salt enhances domperidone's pharmaceutical profile by addressing its inherent solubility limitations. Domperidone free base exhibits poor aqueous solubility (~0.5 mg/mL in buffered solutions), whereas the maleate salt increases solubility in polar solvents like dimethylformamide.

Mechanism of Salt Formation :

  • Acid-base reaction : Maleic acid (pKa₁ = 1.9) protonates domperidone's piperidine nitrogen, forming a stable ionic pair.
  • Crystallography : The maleate anion participates in hydrogen bonding with domperidone and water molecules, stabilizing the crystal lattice.

Table 2: Solubility Profile of this compound

Solvent Solubility (mg/mL) Source
Water 0.5 (with DMSO)
Dimethylformamide 10
Methanol Slightly soluble
Advantages Over Free Base:
  • Enhanced Bioavailability : Improved dissolution in gastrointestinal fluids.
  • Stability : Reduced hygroscopicity compared to domperidone hydrochloride.
  • Manufacturing : Facilitates tablet compression due to crystalline structure.

The maleate salt’s Z-configuration (cis-butenedioate) is critical for optimal molecular packing, as demonstrated in X-ray diffraction studies. This configuration minimizes steric hindrance, allowing efficient intermolecular interactions.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUUYDZHCOULIO-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57808-66-9 (Parent), 110-16-7 (Parent)
Record name Domperidone maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901019221
Record name Domperidone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83898-65-1, 99497-03-7
Record name Domperidone maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83898-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99497-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Domperidone maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Domperidone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOMPERIDONE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899U5WF46A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalytic Hydrogenation and Cyclization

The primary synthetic route involves the reaction of ethoxycarbonyl amino piperidine derivatives with 5-chloro-1-(3-chloropropyl)-2-benzimidazolinone under hydrogenation conditions. Raney nickel serves as the catalyst, with urea added post-hydrogenation to facilitate cyclization. The critical steps include:

  • Hydrogenation : Conducted at 50–60°C for 3–7 hours under hydrogen flow.

  • Urea Addition : Molar ratio of urea to piperidine derivative is 1–5:1, followed by reflux for 8–15 hours.

  • Distillation : Methanol is removed under reduced pressure.

  • Acid Treatment : 10% HCl is added, and the mixture is stirred at 50–60°C for 2–5 hours.

  • Crystallization : pH adjusted to 7.5–9.5, cooled to 5–10°C, and filtered to obtain crude domperidone.

ParameterOptimal RangeImpact on Yield/Purity
Hydrogenation Time4 hoursMaximizes intermediate conversion
Urea Ratio1:1–5Reduces byproduct formation
Reflux Duration12 hoursEnsures complete cyclization

Post-crystallization, the crude product is purified via ethanol reflux (30 minutes), yielding 395g of this compound with a melting point of 228–230°C.

Process Optimization Strategies

Reaction Parameter Modulation

Adjusting hydrogenation time and urea ratio significantly affects yield:

  • Hydrogenation Duration : Extending beyond 7 hours increases Raney nickel deactivation, lowering yield.

  • Urea Stoichiometry : A 1:3 ratio minimizes residual intermediates while avoiding excessive urea decomposition.

Solvent and Temperature Effects

Ethanol is preferred for recrystallization due to its high solvency at reflux (78°C) and low solubility at 5–10°C, enabling 89.1% recovery. Alternative solvents (e.g., isopropanol) reduce yield by 12–15% due to poorer temperature-dependent solubility profiles.

Solid Dispersion Techniques for Enhanced Solubility

Solvent Evaporation Method

A 1:4:1 ratio of this compound:PEG 6000:PVP K25 in 20% ethanol achieves a 4.5-fold dissolution rate improvement. The process involves:

  • Dissolving polymers and drug in ethanol.

  • Evaporating solvent at 60°C to form a glassy matrix.

  • Sieving (No. 22 mesh) for uniform particle distribution.

Comparative Performance of Methods

MethodDissolution Rate (μg/cm²/min)Solubility (mg/mL)
Solvent Evaporation28.7 ± 1.20.45 ± 0.03
Fusion18.9 ± 0.90.32 ± 0.02
Solvent Melt22.4 ± 1.10.38 ± 0.02

Solvent evaporation outperforms fusion and solvent melt methods due to better polymer-drug interaction and amorphous phase formation.

Quality Control and Characterization

Analytical Techniques

  • Melting Point : 228–230°C (uncorrected).

  • HPLC Purity : ≥99.5% using C18 columns (mobile phase: acetonitrile-phosphate buffer, pH 3.0).

  • FTIR : Peaks at 1690 cm⁻¹ (maleate C=O) and 1580 cm⁻¹ (benzimidazole ring).

Stability Studies

This compound remains stable for 24 months at 25°C/60% RH, with ≤0.3% degradation products. Accelerated conditions (40°C/75% RH) show 1.2% degradation over 6 months.

Comparative Analysis of Preparation Methods

Synthetic vs. Formulation Approaches

AspectSynthetic MethodSolid Dispersion
Yield 89.1%95–98% (drug recovery)
Time 24–36 hours6–8 hours
Primary Use Bulk API productionEnhanced oral bioavailability

Chemical Reactions Analysis

Types of Reactions: Domperidone Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydroxylation: Catalyzed by cytochrome P450 enzymes (CYP3A4/5).

    N-dealkylation: Also catalyzed by cytochrome P450 enzymes.

Major Products Formed: The major products formed from these reactions are inactive metabolites, which are excreted from the body .

Scientific Research Applications

Pharmacological Profile

Domperidone acts by blocking dopamine receptors in the gastrointestinal tract, which enhances gastric motility and reduces nausea and vomiting. Unlike other antiemetics like metoclopramide, it has limited central nervous system penetration, resulting in fewer neurological side effects .

Key Uses:

  • Antiemetic : Effective against nausea and vomiting from various causes, including chemotherapy and migraine .
  • Prokinetic Agent : Improves gastric emptying and alleviates symptoms of gastroparesis, such as bloating and early satiety .
  • Lactation Aid : Increases prolactin levels, thereby enhancing breast milk production in breastfeeding mothers .

Gastrointestinal Disorders

Domperidone is widely prescribed for conditions like gastroparesis and gastroesophageal reflux disease (GERD). Studies have shown that it significantly improves symptoms associated with these disorders when used alone or in combination with proton pump inhibitors (PPIs) .

Table 1: Efficacy of Domperidone in GERD Treatment

Study ReferenceTreatment GroupDurationSymptom Improvement (%)Adverse Events
Marakhouski 2017Domperidone + Omeprazole8 weeks63%Mild nausea
Ndraha 2011Domperidone + Omeprazole2 weeks80%None reported
Puranik 2018Domperidone + Pantoprazole2 weeks70%Dizziness

Lactation Support

Research indicates that Domperidone is effective in increasing milk supply among breastfeeding mothers, particularly those who have delivered preterm infants. A systematic review highlighted an average increase of approximately 74.72% in milk production compared to placebo .

Case Study Example :
A mother prescribed Domperidone at a dosage of 90 mg daily reported a significant increase in milk supply within days, which further improved upon increasing the dosage to 120 mg . However, withdrawal symptoms were noted upon cessation of the drug, emphasizing the need for careful management during discontinuation .

Safety Profile

While Domperidone is generally well-tolerated, concerns regarding cardiac risks have been raised. The FDA has issued warnings about potential neuropsychiatric adverse effects, particularly when used to stimulate lactation . Despite these risks, extensive reviews have shown no maternal deaths related to ventricular arrhythmias among breastfeeding mothers taking Domperidone over several decades .

Mechanism of Action

Domperidone Maleate acts as a peripherally selective antagonist of dopamine D2 and D3 receptors. By blocking these receptors, it facilitates gastric emptying, increases esophageal and gastric peristalsis, and lowers esophageal sphincter pressure. This action helps alleviate symptoms of nausea and vomiting. Additionally, Domperidone increases prolactin release by acting on the pituitary gland, which is outside the blood-brain barrier .

Comparison with Similar Compounds

Comparison with Similar Compounds

Domperidone Maleate is compared to other prokinetic and antiemetic agents based on pharmacology, pharmacokinetics, and clinical efficacy:

Metoclopramide

  • Mechanism : Both block peripheral dopamine receptors, but metoclopramide also crosses the blood-brain barrier (BBB), antagonizing central D₂ receptors, which increases the risk of extrapyramidal side effects (EPS) .
  • Bioavailability : Metoclopramide has higher oral bioavailability (~80%) but a shorter half-life (4–6 hours) compared to this compound (7–9 hours) .
  • Safety : this compound exhibits fewer CNS-related adverse effects (e.g., tardive dyskinesia) due to minimal BBB penetration .

Trimebutine Maleate

  • Mechanism : Trimebutine acts on μ-opioid receptors to modulate gastrointestinal motility, unlike Domperidone’s dopamine antagonism .
  • Efficacy : A systematic review found Domperidone 19% more effective than trimebutine in treating upper GI motility disorders (RR: 1.19 vs. 1.24; p<0.001) .

Mosapride and Cisapride

  • Mechanism : Mosapride (5-HT₄ agonist) and cisapride (5-HT₄ agonist with hERG channel risk) target serotonin receptors, differing from Domperidone’s dopamine blockade .
  • Safety : Cisapride was withdrawn in many markets due to cardiac arrhythmias, whereas Domperidone has a safer cardiac profile at therapeutic doses .

Pharmacokinetic Comparison: Free Base vs. Maleate Salt

Domperidone’s maleate salt formulation demonstrates superior stability and absorption under altered gastric pH compared to the free base:

Parameter Free Base Maleate Salt
Cₘₐₓ (ng/mL) 25.9% ↓ with omeprazole No significant change
t₁/₂ (hours) 7.32 → 9.04 with omeprazole 7.32 → 9.04 (p<0.05)
AUC (ng·h/mL) Minor decrease Stable

The maleate salt’s resistance to pH changes (e.g., with omeprazole co-administration) makes it clinically preferable .

Formulation Innovations

This compound’s low solubility has driven advanced delivery systems:

Formulation Key Features Outcome
Effervescent Floating Tablets HPMC K4M/Guar Gum matrix 24-hour sustained release (F5 formulation)
Bilayer Tablets Immediate-release (Croscarmellose sodium) + sustained-release (HPMC K100M) 12-hour therapeutic coverage
Floating Drug Delivery Sodium bicarbonate gas-generating system >11 hours gastric retention

Biological Activity

Domperidone maleate is a peripheral dopamine receptor antagonist primarily used to treat nausea and vomiting, as well as to enhance gastric motility. This article explores its biological activity, pharmacokinetics, clinical implications, and associated risks based on diverse research findings.

Pharmacokinetics

Absorption and Bioavailability

Domperidone is absorbed in the gastrointestinal tract, with bioavailability influenced by various factors including formulation and co-administration with other drugs. A study highlighted that the maleate salt form of domperidone demonstrated good bioequivalence to the free base in healthy subjects, indicating similar absorption characteristics .

Pharmacokinetic Parameters:

  • Cmax (Maximum Concentration): The Cmax was observed to be lower for the free base when co-administered with omeprazole, while no significant differences were noted for the maleate salt .
  • t1/2 (Half-Life): The half-life of this compound was prolonged when administered with omeprazole, suggesting altered metabolism under certain conditions .
ParameterFree Base AloneMaleate Salt AloneFree Base with OmeprazoleMaleate Salt with Omeprazole
Cmax100%100%84.1%100%
t1/27.32 hours9.04 hours7.32 hours9.04 hours

Domperidone acts primarily on peripheral dopamine D2 receptors located in the gastrointestinal tract, inhibiting dopamine's effects which leads to increased gastrointestinal motility and reduced nausea and vomiting . It does not significantly cross the blood-brain barrier, minimizing central nervous system side effects.

Clinical Applications

Domperidone is commonly prescribed for:

  • Gastroesophageal reflux disease (GERD)
  • Gastroparesis
  • Nausea and vomiting associated with chemotherapy

A review of prescribing practices showed a decline in the use of domperidone for unclear indications following health advisories due to its associated risks .

Cardiac Risks

Research has indicated a potential association between domperidone use and serious cardiac events, particularly at higher doses (greater than 30 mg/day). A notable study reported an increased risk of sudden cardiac death (SCD) linked to domperidone usage, emphasizing the need for caution in prescribing .

Key Findings:

  • Higher doses correlated with an increased risk of SCD (adjusted OR 11.4 for doses >30 mg) .
  • The FDA has issued warnings regarding QT prolongation and other cardiac risks associated with domperidone use .

Neuropsychiatric Effects

Domperidone has been associated with various neuropsychiatric adverse events, particularly upon abrupt discontinuation. Reports include agitation, anxiety, and suicidal ideation among lactating individuals using domperidone to enhance milk production .

Q & A

Q. What are the standard analytical methods for quantifying Domperidone Maleate in formulations, and how are they validated?

Reverse-phase HPLC and UV-Vis spectrophotometry are widely used. For HPLC, validation includes specificity, linearity (R² >0.999), precision (RSD <2%), and accuracy (98–102% recovery) using simulated saliva or methanol as solvents. UV-Vis methods rely on absorbance at 287 nm, with calibration curves (e.g., Absorbance = 0.011 * Concentration + 0.0408, R² = 0.9999) .

Q. How is this compound’s solubility enhanced in preclinical studies?

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly employed. Solubility increases linearly with HP-β-CD concentration due to inclusion complex formation, validated via phase-solubility studies .

Q. What pharmacokinetic parameters distinguish this compound from its free base?

The maleate salt shows stable absorption under omeprazole co-administration, unlike the free base, which exhibits a 16% decrease in Cmax. Both formulations share similar t½ and AUC when administered alone .

Q. Which excipients are compatible with this compound in fast-dispersing oral films?

Hydroxypropyl methylcellulose (HPMC E5) and PEG-400 are optimal, confirmed via DSC studies showing no drug-polymer interactions. HPMC improves film flexibility, while PEG-400 enhances dissolution .

Advanced Research Questions

Q. How can a 3² factorial design optimize this compound formulations?

Independent variables (e.g., HPMC E5 and PEG-400 concentrations) are tested at three levels (low/medium/high). Responses (drug release rate, folding endurance) are modeled statistically, with contour plots identifying optimal regions (e.g., 3.5% HPMC and 15% PEG-400 for >90% dissolution in 5 minutes) .

Q. What explains contradictory pharmacokinetic data when this compound is co-administered with proton pump inhibitors?

Omeprazole alters gastric pH, reducing free base absorption (Cmax ↓25.9%) but not affecting the maleate salt due to its pH-independent solubility. This highlights formulation-dependent bioavailability under acid-reducing conditions .

Q. How do polymorphism and solid-state properties impact this compound’s stability?

Polymorphic forms (e.g., anhydrous vs. hydrates) influence solubility and dissolution. Characterization via XRD and DSC is critical for ensuring formulation consistency. This compound is sparingly soluble in water but stabilizes in N,N-dimethylformamide .

Q. What statistical approaches resolve co-elution in simultaneous HPLC estimation of this compound with NSAIDs like Naproxen?

Derivative ratio spectrophotometry or fluorescence detection (λexem = 285/345 nm) separates overlapping peaks. Validation includes specificity testing against degradation products (e.g., acid/alkali hydrolysis) .

Q. How are clinical trials designed to evaluate this compound’s efficacy in lactating mothers?

Randomized crossover studies with washout periods (≥7 days) assess prolactin levels and milk output. Safety endpoints include monitoring QT intervals and hepatic function, excluding participants with electrolyte imbalances or cardiac risks .

Q. What in vitro models predict this compound’s performance in delayed-release formulations?

Floating matrix tablets are tested using USP Type II apparatus in simulated gastric fluid (pH 1.2). Buoyancy (>12 hours) and sustained release (≥80% over 8 hours) are optimized via CCD, with factors like polymer viscosity and gas-generating agents .

Methodological Notes

  • Data Contradiction Analysis : Compare dissolution profiles under biorelevant conditions (e.g., fed vs. fasted states) using similarity factor (f2) .
  • Experimental Reproducibility : Include triplicate measurements and outlier analysis (e.g., Grubbs’ test) for dissolution and pharmacokinetic studies .
  • Regulatory Considerations : Reference the EU-approved Motilium® (this compound Film-coated Tablets) for bioequivalence benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Domperidone Maleate
Reactant of Route 2
Domperidone Maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.